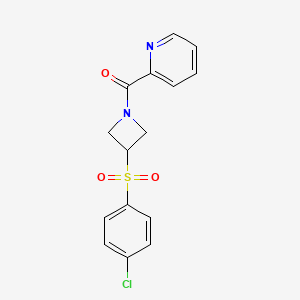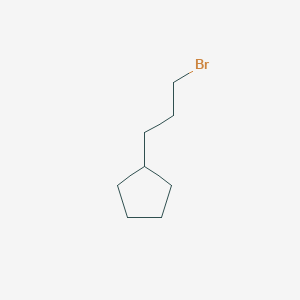
(3-Bromopropyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)cyclopentane: is an organic compound with the molecular formula C8H15Br . It consists of a cyclopentane ring attached to a three-carbon chain, which is further substituted with a bromine atom at the terminal carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Propylcyclopentane: One common method to synthesize (3-Bromopropyl)cyclopentane involves the bromination of propylcyclopentane. This reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide to facilitate the substitution of a hydrogen atom with a bromine atom.
Addition of Hydrogen Bromide to Cyclopentylpropene: Another method involves the addition of hydrogen bromide (HBr) to cyclopentylpropene. This reaction proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-Bromopropyl)cyclopentane undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of cyclopentylpropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). These reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Depending on the nucleophile, products can include cyclopentylpropanol, cyclopentylpropionitrile, or cyclopentylpropylamine.
Elimination: The major product is cyclopentylpropene.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (3-Bromopropyl)cyclopentane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Building Block for Complex Molecules: It serves as a building block for the construction of more complex molecular structures in synthetic chemistry.
Biology and Medicine:
Drug Development: It is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical modifications.
Biological Probes: The compound is utilized in the design of biological probes for studying enzyme mechanisms and protein interactions.
Industry:
Polymer Chemistry: this compound is used in the production of specialty polymers and materials with unique properties.
Chemical Manufacturing: It is employed in the manufacture of fine chemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)cyclopentane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This allows the compound to participate in various substitution and elimination reactions, leading to the formation of new chemical bonds and structures.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets nucleophiles, resulting in the substitution of the bromine atom with other functional groups.
Elimination: It can undergo elimination reactions to form alkenes, which can further participate in additional chemical transformations.
Comparison with Similar Compounds
(3-Chloropropyl)cyclopentane: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties due to the difference in halogen atoms.
(3-Iodopropyl)cyclopentane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
(3-Fluoropropyl)cyclopentane: Fluorine is less reactive compared to bromine, resulting in different chemical behavior and applications.
Uniqueness of (3-Bromopropyl)cyclopentane:
Reactivity: The bromine atom provides a balance between reactivity and stability, making this compound versatile in various chemical reactions.
Applications: Its unique reactivity profile allows it to be used in a wide range of applications, from organic synthesis to industrial manufacturing.
Properties
IUPAC Name |
3-bromopropylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXUEDYUGDPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34094-20-7 |
Source


|
| Record name | (3-bromopropyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE](/img/structure/B2901131.png)
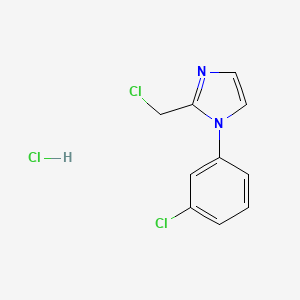
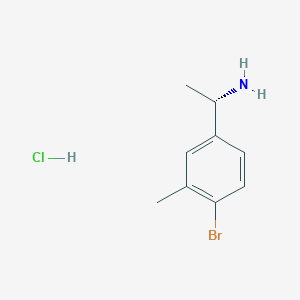

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)
![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)

![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)
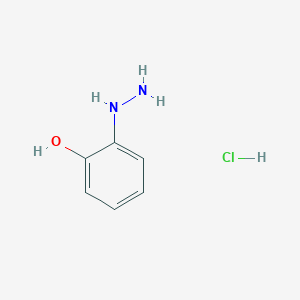
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)
![2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2901151.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)
